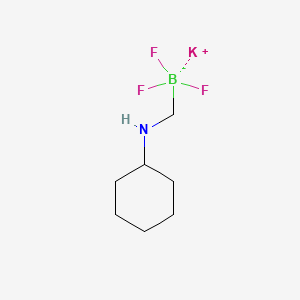
Potassium ((cyclohexylamino)methyl)trifluoroborate
Overview
Description
Potassium ((cyclohexylamino)methyl)trifluoroborate is a chemical compound with the CAS Number: 888711-52-2 and a molecular weight of 219.1 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as potassium organotrifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 and the InChI key is GYUWPHIATXXXJT-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborates, a class of organoboron reagents to which this compound belongs, are known to be versatile coupling partners in a vast array of C–C bond-forming reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere and under -20C .Scientific Research Applications
Improved Synthesis Techniques
Potassium (cyclohexylamino)methyl trifluoroborate and related compounds have been the subject of improved synthesis techniques. For example, Molander and Hoag (2003) developed an improved synthesis for potassium (trifluoromethyl)trifluoroborate, a compound closely related to potassium (cyclohexylamino)methyl trifluoroborate, which may have implications for the synthesis of the latter (Molander & Hoag, 2003).
Applications in Organic Synthesis
Potassium (cyclohexylamino)methyl trifluoroborate is likely to have applications in organic synthesis. For example, Molander and Rivero (2002) discussed the use of potassium alkenyltrifluoroborates in Suzuki cross-coupling reactions, which indicates a potential role for potassium (cyclohexylamino)methyl trifluoroborate in similar reactions (Molander & Rivero, 2002).
Environmental and Energy Applications
Compounds similar to potassium (cyclohexylamino)methyl trifluoroborate have been used in environmental and energy research. Binczak et al. (2016) investigated the absorption of carbon dioxide into aqueous potassium carbonate solutions containing cyclohexylamine, suggesting possible environmental applications for potassium (cyclohexylamino)methyl trifluoroborate (Binczak et al., 2016).
Potential in Inorganic Chemistry
The compound also has potential applications in inorganic chemistry. Meiners, Herrmann, and Roesky (2007) synthesized complexes involving similar potassium compounds, indicating that potassium (cyclohexylamino)methyl trifluoroborate may be useful in the synthesis of new inorganic compounds (Meiners, Herrmann, & Roesky, 2007).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Potassium ((cyclohexylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its trifluoroborate group, which can form stable complexes with various substrates. These interactions are crucial for facilitating reactions such as cross-coupling and borylation, which are essential in organic synthesis . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. The trifluoroborate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under inert atmosphere conditions at low temperatures, but it can degrade when exposed to air or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression persisting over extended periods . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function increases sharply beyond a certain dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These localization patterns can affect the compound’s activity and function, making it important to study its subcellular distribution in detail .
Properties
IUPAC Name |
potassium;(cyclohexylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUWPHIATXXXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670568 | |
| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-52-2 | |
| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



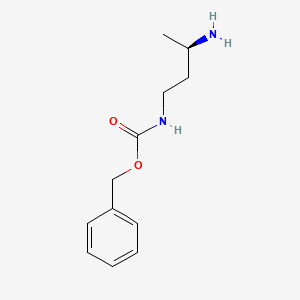

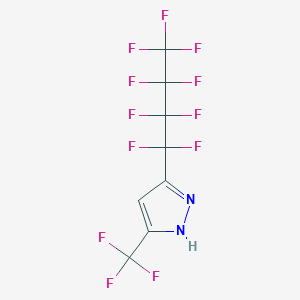
![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)

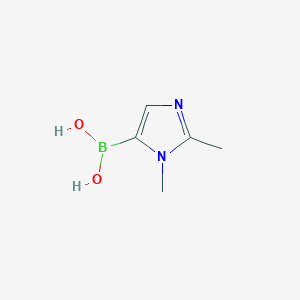

![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
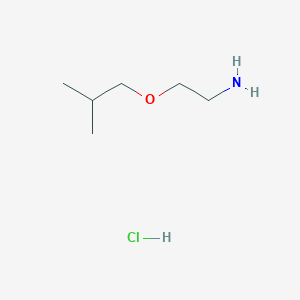
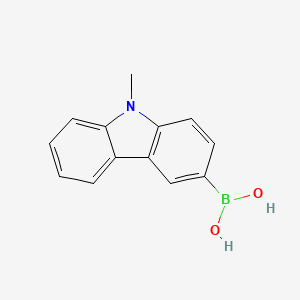
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
